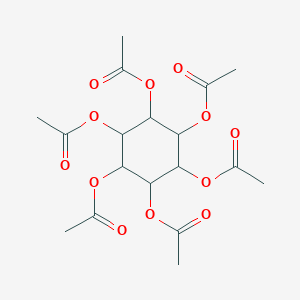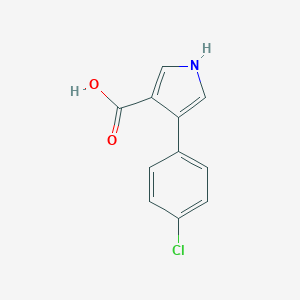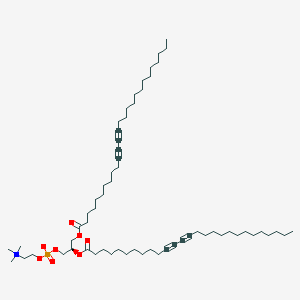
4-(Methylthio)-3,5-xylenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(Methylthio)-3,5-xylenol often involves complex chemical reactions. For instance, a study on the synthesis of polythiophene derivatives, which share a thiophene ring similar to the sulfur-containing moiety in 4-(Methylthio)-3,5-xylenol, utilized a Diels-Alder type cycloaddition reaction for the formation of the thiophene ring structure (Lee & Noh, 1998). These methodologies could potentially be adapted for the synthesis of 4-(Methylthio)-3,5-xylenol by incorporating the appropriate methylthio and xylenol precursors.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(Methylthio)-3,5-xylenol has been studied using various spectroscopic techniques. For example, the structure and vibrations of 4-Chloro-3,5-Xylenol, a compound with a similar xylenol backbone, were analyzed through FTIR, FT-Raman, and theoretical studies, providing insight into the effects of substituents on benzene ring vibrations (Arivazhagan & Gayathri, 2013). These analytical methods could also elucidate the structure of 4-(Methylthio)-3,5-xylenol.
Chemical Reactions and Properties
The chemical reactions and properties of 4-(Methylthio)-3,5-xylenol can be inferred from studies on similar sulfur-containing compounds. For example, research on 4-Bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates its versatility as a template for synthesizing various substituted oxazoles, highlighting the reactivity of the methylthio group in ring-opening and cyclization reactions (Misra & Ila, 2010). This suggests that the methylthio group in 4-(Methylthio)-3,5-xylenol could also participate in similar chemical transformations.
Physical Properties Analysis
While specific data on 4-(Methylthio)-3,5-xylenol were not available, the physical properties of structurally related compounds provide useful comparisons. The study of pyrolysis of xylenol isomers, including 2,4-xylenol, reveals insights into the thermal stability and reactivity of xylenol derivatives under high-temperature conditions (Masuku, 1992). Such information is crucial for understanding the behavior of 4-(Methylthio)-3,5-xylenol in various applications and conditions.
Chemical Properties Analysis
The chemical properties of 4-(Methylthio)-3,5-xylenol can also be inferred from studies on similar compounds. For example, the selective ortho-methylation of phenol with methanol over copper manganese mixed oxide spinels demonstrates the influence of catalysis on directing methylation patterns on aromatic rings (Reddy, Gopinath, & Chilukuri, 2006). This suggests that similar catalytic methods could be applied to modify the chemical properties of 4-(Methylthio)-3,5-xylenol, potentially affecting its reactivity and application in synthesis.
Wissenschaftliche Forschungsanwendungen
Radiolabeling of N-Methylcarbamate Insecticides: 4-methylthio-3,5-xylenol is used in the synthesis of compounds for radiolabeling various N-methylcarbamate insecticides and for chromatographic purification (J. Krishna, H. W. Dorough, & J. Casida, 1962).
Determination of Zirconium and Hafnium: Xylenol Orange and Methylthymol Blue, related to 4-(Methylthio)-3,5-xylenol, are used for the sensitive and selective determination of zirconium and hafnium, forming strong complexes with these metals (K. Cheng, 1963).
Regioselective Synthesis of Chlorophenols: Methylthio alcohols, methoxy(methylthio)alkanes, and bis(methylthio)alkanes, which include derivatives of 4-(Methylthio)-3,5-xylenol, are used as regioselectivity modifiers in chlorination reactions of various phenols (Keith Smith, A. Al-Zuhairi, M. Elliott, & G. El‐Hiti, 2018).
Analysis of Nitrate Concentrations in Soil: The 2,4-xylenol spectrophotometric method, related to 4-(Methylthio)-3,5-xylenol, is employed for determining nitrate concentrations in soil samples (G. Norwitz, J. Farino, & P. Keliher, 1979).
Pyrolysis Products: Pyrolysis of xylenol isomers produces various chemicals, including cresols, trimethylphenols, and pentamethylbenzene (C. Masuku, 1992).
Antiseptic and Bactericide: A chlorinated derivative of 4-(Methylthio)-3,5-xylenol, known as CXL, is an effective antiseptic and bactericide against most gram-positive bacteria (M. Arivazhagan & R. Gayathri, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFZITGNFAVSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1SC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041497 | |
| Record name | 3,5-Dimethyl-4-(methylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)-3,5-xylenol | |
CAS RN |
7379-51-3 | |
| Record name | 3,5-Dimethyl-4-(methylthio)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7379-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-methylsulfanylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3,5-dimethyl-4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-4-(methylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)-3,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYL-4-METHYLSULFANYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D73AE3R9ZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)











![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)